Biotin-SS-Tyramide

Overview

Description

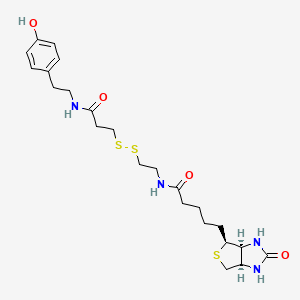

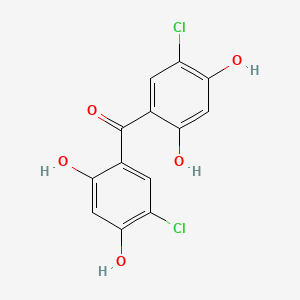

Biotin-SS-Tyramide (BST) is an innovative and versatile reagent used in a variety of laboratory experiments, such as fluorescence in situ hybridization (FISH) and immunohistochemistry (IHC). BST is a biotinylated form of tyramide, which is a small molecule that binds to tyrosine residues of proteins. BST is used to amplify the signal of fluorescently labeled antibodies, allowing for increased sensitivity and specificity in detecting target molecules. BST has been used for many years in the field of biomedical research and is becoming increasingly popular due to its high sensitivity and specificity.

Scientific Research Applications

Amplification in Immunohistochemistry

Biotin-SS-Tyramide is used in tyramide signal amplification–avidin–biotin complex (TSA-ABC) method, a potent technique in immunohistochemistry. It is particularly effective for detecting antigens that are otherwise not detectable by standard methods, especially when antibodies are scarce or the localization of antigens by conventional methods has failed (Toda et al., 1999).

Studying Hormone Receptors in Tumors

In studying hormone receptors in tumors, such as somatostatin receptors in pituitary adenomas, the use of immunohistochemistry enhanced by tyramide, including biotin-SS-Tyramide, has been pivotal. This method facilitates the identification and mapping of various receptor types, contributing to a better understanding of tumor biology (Thodou et al., 2006).

Identifying Cell Membrane Counter-Receptors

Biotin-SS-Tyramide plays a crucial role in the identification of lectin counter-receptors on cell membranes. This is achieved through proximity labeling, where biotin-SS-Tyramide facilitates the biotinylation of proteins near the bound lectin, thereby identifying membrane counter-receptors (Wu et al., 2017).

Cancer Therapy and Drug Design

In cancer therapy, Biotin-SS-Tyramide is instrumental in designing bioresponsive prodrugs. It aids in creating drugs with enhanced cellular uptake and tumor targeting, leading to precise cancer therapy with reduced side effects (Liang et al., 2018).

Synthesis of Tyramide Conjugates

Biotin-SS-Tyramide is used in the synthesis of various tyramide conjugates for applications in catalyzed reporter deposition amplification systems. This contributes to the development of sensitive detection methods in cellular biology (Hopman et al., 1998).

Enhancing Immunocytochemical Methods

It is used to enhance immunocytochemical methods, such as in staining bone marrow trephine sections. This method detects a wider range of antigens than standard techniques, offering advancements in the diagnosis and classification of haematological disorders (Erber et al., 1997).

Improving Hybridization Assays

Biotin-SS-Tyramide enhances the sensitivity of hybridization assays, such as in detecting DNA in serum samples. It provides a more sensitive diagnostic tool in virological screenings (Zerbini et al., 2000).

properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]disulfanyl]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O4S3/c28-17-7-5-16(6-8-17)9-11-24-21(30)10-13-33-34-14-12-25-20(29)4-2-1-3-19-22-18(15-32-19)26-23(31)27-22/h5-8,18-19,22,28H,1-4,9-15H2,(H,24,30)(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFZHZQOPAYLOC-IPJJNNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NCCC3=CC=C(C=C3)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-SS-Tyramide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)

![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)

![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)

![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)